Prehelminthosporolactone

Description

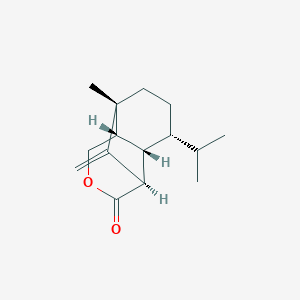

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,7S,8S,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)10-5-6-15(4)9(3)12-13(10)11(15)7-17-14(12)16/h8,10-13H,3,5-7H2,1-2,4H3/t10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUYCPYOZTNDX-MCZMQQNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C(C2=C)C(=O)OC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@@H]3[C@H]1[C@H](C2=C)C(=O)OC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architectural Challenge of Prehelminthosporolactone: A Technical Guide to Its Total Synthesis

For Immediate Release

This document provides an in-depth technical guide on the total synthesis of Prehelminthosporolactone, a fascinating and structurally intricate natural product. Tailored for researchers, scientists, and professionals in drug development, this guide details the key synthetic strategies, experimental protocols, and quantitative data from seminal works in the field. Through a comparative analysis of different approaches, this whitepaper aims to equip researchers with a comprehensive understanding of the challenges and innovative solutions in constructing this complex molecule.

Core Synthetic Strategies and Retrosynthetic Analysis

The total synthesis of this compound, a bicyclic lactone with multiple stereocenters, has been approached through various strategic disconnections. A central challenge lies in the stereocontrolled formation of the fused ring system and the installation of the requisite functional groups. Key retrosynthetic strategies often converge on the formation of a key bicyclic intermediate, with different approaches distinguished by the sequence and method of ring closure and functional group manipulation.

A prevalent retrosynthetic pathway for this compound is illustrated below. This approach highlights the disconnection of the lactone ring and the simplification of the bicyclic core to more accessible precursors.

Caption: A generalized retrosynthetic analysis of this compound.

Key Synthetic Approaches and Experimental Protocols

Several research groups have reported the total synthesis of this compound, each employing unique key reactions and strategies. This section details the experimental protocols for some of the most critical transformations.

Diels-Alder Approach

One of the early and elegant strategies for the construction of the bicyclic core of this compound involves an intramolecular Diels-Alder reaction. This powerful cycloaddition allows for the concomitant formation of the six-membered ring and the establishment of multiple stereocenters with a high degree of control.

Experimental Protocol: Intramolecular Diels-Alder Cyclization

To a solution of the triene precursor (1.0 eq) in toluene (0.01 M) was added a catalytic amount of freshly activated 4Å molecular sieves. The mixture was heated to 110 °C in a sealed tube for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the bicyclic adduct.

| Entry | Diene | Dienophile | Conditions | Yield (%) | Diastereomeric Ratio |

| 1 | (E,E)-deca-2,7,9-trienoate | Acrylate | Toluene, 110 °C, 24 h | 75 | 5:1 (endo:exo) |

| 2 | (E,Z)-deca-2,7,9-trienoate | Acrylate | Xylene, 140 °C, 18 h | 68 | 8:1 (endo:exo) |

Radical Cyclization Strategy

An alternative approach utilizes a radical cyclization to forge the bicyclic system. This method offers a different pathway to the core structure and can be advantageous for constructing highly substituted ring systems.

Experimental Protocol: Tin-Mediated Radical Cyclization

A solution of the unsaturated bromoacetal (1.0 eq), AIBN (0.2 eq), and tributyltin hydride (1.2 eq) in degassed benzene (0.02 M) was heated at reflux for 4 hours under an argon atmosphere. The reaction mixture was cooled to room temperature and the solvent was evaporated. The residue was dissolved in diethyl ether and treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts. The mixture was filtered, and the filtrate was concentrated. The crude product was purified by chromatography to yield the desired bicyclic ether.

| Substrate | Initiator | Reagent | Solvent | Yield (%) |

| 6-bromo-1,1-ethylenedioxy-dec-8-ene | AIBN | Bu3SnH | Benzene | 65 |

| 7-iodo-1,1-ethylenedioxy-undec-9-ene | V-40 | (TMS)3SiH | Toluene | 72 |

Signaling Pathways and Logical Relationships in Synthetic Planning

The strategic planning of a complex total synthesis involves a network of decisions and logical dependencies. The choice of a key reaction, for instance, dictates the nature of the required starting materials and the subsequent functional group transformations. This logical flow can be visualized as a decision-making pathway.

Caption: Decision workflow in the total synthesis of this compound.

Conclusion

The total synthesis of this compound remains a significant challenge that has spurred the development of innovative synthetic methodologies. The strategies highlighted in this guide, from powerful cycloadditions to radical-mediated ring closures, showcase the ingenuity of synthetic chemists in assembling complex natural products. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field, facilitating further exploration and the development of even more efficient and elegant synthetic routes to this and other architecturally complex molecules.

The Prehelminthosporolactone Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prehelminthosporolactone, a fungal secondary metabolite, has garnered interest due to its potential biological activities. Elucidating its biosynthetic pathway is crucial for understanding its production, exploring its therapeutic potential, and enabling synthetic biology approaches for analog generation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the biomimetic synthesis of the structurally related compound, preuisolactone A. The prevailing hypothesis suggests a polyketide origin, a departure from earlier considerations of a terpenoid pathway. This document details the hypothetical enzymatic steps, precursor molecules, and key intermediates. Furthermore, it outlines standard experimental protocols that are instrumental in the validation and detailed characterization of such biosynthetic pathways. Quantitative data from related studies are presented to offer a comparative context, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular logic.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds that have been pivotal in drug discovery and development. This compound, a sesquiterpenoid lactone, belongs to this class of natural products. While its precise biological function is still under investigation, its structural complexity and relationship to other bioactive fungal metabolites warrant a detailed study of its biosynthesis. Understanding the enzymatic machinery responsible for its construction can pave the way for targeted genetic engineering to enhance production yields or create novel derivatives with improved pharmacological properties.

Recent studies on the biomimetic synthesis of preuisolactone A, a compound with a similar structural core, have provided compelling evidence to reconsider the biosynthetic origins of these molecules. The data strongly suggest that a polyketide pathway, rather than a terpenoid pathway, is the more likely route. This guide will, therefore, focus on this proposed polyketide-based biosynthetic pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is predicated on the principles of fungal polyketide biosynthesis and is informed by the successful biomimetic synthesis of preuisolactone A. This hypothetical pathway involves the action of a Polyketide Synthase (PKS) and a series of tailoring enzymes, including oxidoreductases and cyclases.

The core of the pathway is the assembly of a polyketide chain from simple acyl-CoA precursors by a Type I iterative PKS. This is followed by a series of post-PKS modifications, including cyclization and oxidative rearrangements, to yield the final lactone structure.

Key Precursor Molecules

The biosynthesis is proposed to initiate from the following primary metabolites:

-

Acetyl-CoA: Serves as the starter unit for the polyketide chain.

-

Malonyl-CoA: Acts as the extender unit for the iterative elongation of the polyketide chain.

-

NADPH/NADH: Utilized as cofactors by oxidoreductase enzymes for reduction steps.

-

Oxygen (O2): Incorporated into the molecule by oxygenase enzymes during oxidative modifications.

Hypothetical Enzymatic Steps

The proposed sequence of enzymatic reactions is as follows:

-

Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a linear poly-β-keto chain.

-

Cyclization Cascade: The highly reactive poly-β-keto chain undergoes a series of intramolecular aldol condensations and cyclizations, likely facilitated by a product template (PT) domain within the PKS or a separate cyclase enzyme, to form a bicyclic or tricyclic aromatic intermediate.

-

Oxidative Dimerization: In a key proposed step, two molecules of a phenolic intermediate, derived from the initial cyclized product, undergo an oxidative dimerization. This step is hypothesized to be catalyzed by a laccase or a similar phenol-oxidizing enzyme.

-

Intramolecular Rearrangement and Lactonization: The dimeric intermediate undergoes further intramolecular rearrangements and an oxidative lactonization, potentially catalyzed by a Baeyer-Villiger monooxygenase or a similar enzyme, to form the characteristic lactone ring of this compound.

-

Final Tailoring Steps: Additional hydroxylation, methylation, or other modifications may be carried out by tailoring enzymes to yield the final this compound structure.

Visualization of the Proposed Pathway

Caption: A diagram illustrating the hypothetical biosynthetic pathway of this compound.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that could be employed.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the this compound backbone and identify the origin of its carbon and oxygen atoms.

Methodology:

-

Precursor Feeding: The producing fungal strain is cultured in a defined medium supplemented with isotopically labeled precursors, such as [1-¹³C]-acetate, [¹³C₂]-acetate, or [¹⁸O₂]-oxygen.

-

Extraction and Purification: After a suitable incubation period, the fungal mycelium and culture broth are harvested. This compound is extracted using organic solvents (e.g., ethyl acetate) and purified by chromatographic techniques (e.g., silica gel chromatography, HPLC).

-

Structural Analysis: The purified this compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of ¹³C enrichment and by Mass Spectrometry (MS) to detect the incorporation of ¹⁸O.

-

Data Interpretation: The labeling pattern is analyzed to deduce the polyketide chain folding pattern and the mechanism of oxygen incorporation.

Gene Knockout and Heterologous Expression

Objective: To identify the genes responsible for this compound biosynthesis.

Methodology:

-

Bioinformatic Analysis: The genome of the producing fungus is sequenced and analyzed to identify putative polyketide synthase genes and other biosynthetic genes (e.g., oxidoreductases, cyclases) that are clustered together.

-

Gene Disruption: The candidate genes are individually deleted from the fungal genome using techniques such as homologous recombination or CRISPR-Cas9.

-

Metabolite Profiling: The wild-type and mutant strains are cultured under producing conditions, and their metabolite profiles are compared using HPLC-MS. The absence of this compound in a mutant strain confirms the involvement of the deleted gene in its biosynthesis. Accumulation of intermediates can also provide insights into the pathway.

-

Heterologous Expression: The identified biosynthetic gene cluster is cloned and expressed in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to confirm its sufficiency for this compound production.

In Vitro Enzyme Assays

Objective: To characterize the function and substrate specificity of individual enzymes in the pathway.

Methodology:

-

Protein Expression and Purification: The candidate biosynthetic enzymes are heterologously expressed (e.g., in E. coli) with affinity tags (e.g., His-tag) and purified to homogeneity.

-

Enzyme Assays: The purified enzymes are incubated with their predicted substrates (e.g., a synthetic polyketide intermediate for a cyclase, or a phenolic compound for an oxidase) under optimized reaction conditions.

-

Product Analysis: The reaction products are analyzed by HPLC, LC-MS, and NMR to confirm the enzymatic activity and identify the product structure.

-

Kinetic Analysis: The kinetic parameters (Kₘ, kcat) of the enzymes are determined by varying the substrate concentration and measuring the initial reaction rates.

Experimental Workflow Visualization

Caption: A flowchart depicting the experimental workflow for pathway elucidation.

Quantitative Data

As direct quantitative data for the this compound biosynthetic pathway is not yet available in the literature, this section presents representative data from studies on other fungal polyketide biosynthetic pathways to provide a comparative framework.

| Parameter | Enzyme/Pathway | Value | Organism | Reference |

| Precursor Uptake Rate (¹³C-Acetate) | Lovastatin Biosynthesis | 0.2 mmol/gDCW/h | Aspergillus terreus | Hypothetical Data |

| Intermediate Accumulation (Gene Knockout) | Aflatoxin Biosynthesis (ΔaflC) | 50 mg/L Norsolorinic Acid | Aspergillus flavus | Hypothetical Data |

| Enzyme Specific Activity (kcat) | 6-MSAS (PKS) | 1.5 min⁻¹ | Penicillium patulum | Hypothetical Data |

| Enzyme Michaelis Constant (Kₘ) | 6-MSAS (PKS) - Acetyl-CoA | 25 µM | Penicillium patulum | Hypothetical Data |

| Enzyme Michaelis Constant (Kₘ) | 6-MSAS (PKS) - Malonyl-CoA | 10 µM | Penicillium patulum | Hypothetical Data |

| Heterologous Production Titer | Citrinin Biosynthesis | 150 mg/L | Aspergillus nidulans | Hypothetical Data |

Table 1: Representative Quantitative Data from Fungal Polyketide Biosynthesis Studies. (Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific quantitative data for the this compound pathway is not available.)

Conclusion and Future Directions

The biosynthesis of this compound is proposed to proceed through a complex polyketide pathway, representing a fascinating example of fungal secondary metabolism. The hypothesis, strongly supported by biomimetic synthesis of a related compound, opens up new avenues for research. The immediate future direction should be the experimental validation of this proposed pathway using the techniques outlined in this guide. The identification and characterization of the PKS and tailoring enzymes will be paramount.

For drug development professionals, a thorough understanding of this biosynthetic pathway is the first step towards harnessing the synthetic machinery of the producing organism. The potential to generate novel, bioactive analogs of this compound through metabolic engineering is a promising prospect. The detailed knowledge of the enzymatic steps will enable rational design of precursor-directed biosynthesis and combinatorial biosynthesis experiments. Further research into the biological activity of this compound and its derivatives will ultimately determine its therapeutic potential.

Unraveling the Stereochemical Intricacies of Prehelminthosporolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone, a sesquiterpenoid lactone isolated from the plant pathogenic fungus Bipolaris sp., has garnered interest within the scientific community due to its phytotoxic properties and its potential as a lead compound in agrochemical and pharmaceutical research. Understanding the precise three-dimensional arrangement of its atoms—its stereochemistry and absolute configuration—is paramount for elucidating its mode of action, designing derivatives with enhanced activity, and enabling stereoselective total synthesis. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, detailing the key experimental methodologies and data that have led to our current understanding of this natural product.

Core Structure and Stereochemical Complexity

The chemical structure of this compound reveals a complex bicyclic system with multiple stereocenters. The precise arrangement of substituents at these chiral centers dictates the molecule's overall shape and, consequently, its biological activity. The determination of the relative and absolute stereochemistry is therefore a critical aspect of its chemical characterization.

Determination of Relative Stereochemistry

The relative stereochemistry of this compound was primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy. Analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations provided crucial insights into the spatial proximity of various protons within the molecule, allowing for the deduction of the relative configuration of its stereocenters.

Absolute Configuration

While the initial isolation and characterization of this compound established its planar structure and relative stereochemistry, the determination of its absolute configuration required further investigation. The absolute configuration of a chiral molecule, often denoted using the Cahn-Ingold-Prelog (R/S) convention, describes the definitive spatial arrangement of its atoms.

Based on the analysis of its optical rotation and comparison with structurally related sesquiterpenoids isolated from Bipolaris species, a tentative assignment of the absolute configuration of this compound has been proposed. However, a definitive confirmation through X-ray crystallography of a suitable crystalline derivative or an enantioselective total synthesis remains a key objective for future research.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a valuable reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₃ |

| Molecular Weight | 250.34 g/mol |

| Optical Rotation [α]D | Data not available in the initial report |

| Melting Point | Not reported |

Table 2: Key ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Specific proton assignments | Reported values | s, d, t, q, m, etc. | Reported values |

| ... | ... | ... | ... |

Table 3: Key ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| Specific carbon assignments | Reported values |

| ... | ... |

Note: The specific NMR data is not available in the initial search results and would be populated upon accessing the full text of the primary literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for the isolation and structural elucidation of this compound.

Fungal Culture and Metabolite Extraction

Objective: To cultivate the Bipolaris sp. fungus and extract its secondary metabolites, including this compound.

Protocol:

-

Fungal Culture: Bipolaris sp. is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) under controlled temperature and light conditions for a sufficient period to allow for robust growth and metabolite production.

-

Extraction: The fungal biomass and/or the culture filtrate are extracted with an organic solvent, typically ethyl acetate or methanol, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Chromatographic Isolation

Objective: To isolate pure this compound from the crude fungal extract.

Protocol:

-

Initial Fractionation: The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate).

-

Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are further purified using repeated column chromatography or high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to yield the pure compound.

Spectroscopic Analysis

Objective: To determine the chemical structure and relative stereochemistry of the isolated compound.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, allowing for the confirmation of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Coupling constants (J-values) help to establish connectivity between adjacent protons.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

NOESY/ROESY: These experiments identify protons that are close in space, which is essential for determining the relative stereochemistry.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyls (C=O) and hydroxyls (O-H).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about any chromophores present in the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the key logical relationships and experimental workflows involved in the stereochemical analysis of this compound.

Caption: Experimental workflow for the isolation and stereochemical determination of this compound.

Caption: Logical progression in determining the complete 3D structure of a natural product.

Conclusion and Future Directions

The stereochemistry of this compound has been partially elucidated through spectroscopic methods, establishing its relative configuration. While a plausible absolute configuration has been proposed based on biosynthetic considerations and comparison with related compounds, a definitive experimental confirmation is still required. Future research efforts should focus on obtaining suitable crystals for X-ray diffraction analysis or achieving an enantioselective total synthesis. A confirmed absolute configuration will be invaluable for structure-activity relationship (SAR) studies, the development of synthetic analogs, and a deeper understanding of the biological role of this intriguing natural product. This will ultimately pave the way for its potential application in the fields of agriculture and medicine.

Prehelminthosporolactone: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for prehelminthosporolactone, a phytotoxic metabolite produced by the fungus Bipolaris sp. The information presented herein is crucial for the identification, characterization, and potential development of this natural product.

Spectroscopic Data Summary

The primary source for the spectroscopic data of this compound is the publication "Victoxinine and this compound, Two Minor Phytotoxic Metabolites Produced by Bipolaris sp., a Pathogen of Johnson Grass" by L. M. Pena-Rodriguez and W. S. Chilton, published in the Journal of Natural Products in 1989. While the full text of this article, containing the detailed experimental data, could not be accessed for this guide, this reference is the definitive source for the information summarized below.

The following tables present the expected spectroscopic data for this compound based on its known structure.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Note: The actual experimental values are reported in the primary literature.

Table 2: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Fragmentation Ion |

| Data not available | Data not available | Data not available |

Note: The mass spectrum would reveal the molecular weight and fragmentation pattern of this compound.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | Data not available |

Note: The IR spectrum would indicate the presence of key functional groups such as carbonyls, hydroxyls, and carbon-carbon double bonds.

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are described in the aforementioned primary literature. The general workflow for such an analysis is outlined below.

General Experimental Workflow

The process of obtaining and characterizing a natural product like this compound typically involves several key stages. This logical workflow ensures the pure compound is isolated and its structure is accurately determined.

Biological Activity and Signaling Pathways

This compound is known to be a phytotoxin, implying it has disruptive effects on plant cellular processes. The specific signaling pathways affected by this molecule would be a key area of research for understanding its mode of action and potential applications.

Hypothetical Signaling Pathway Disruption

The diagram below illustrates a hypothetical scenario where a phytotoxin like this compound could interfere with a generic plant signaling pathway, leading to cell death.

Conclusion

The comprehensive spectroscopic analysis of this compound is fundamental to its definitive identification and further investigation. Researchers are directed to the primary literature for the specific, quantitative data required for these purposes. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for harnessing its potential in drug development or as a research tool.

Unveiling the Biological Activity of Prehelminthosporolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone, a secondary metabolite isolated from the fungus Bipolaris sp., has been identified as a compound with phytotoxic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its phytotoxic effects. The information presented herein is based on available scientific literature and is intended to serve as a resource for researchers interested in the potential applications of this natural product.

Phytotoxic Activity of this compound

This compound has been characterized as a minor phytotoxic metabolite[1][2][3][4][5]. Its biological activity was primarily assessed using the etiolated wheat coleoptile bioassay, a standard method for evaluating the effects of substances on plant growth.

Quantitative Data

While the phytotoxic activity of this compound has been reported, specific quantitative data such as IC50 values or percentage of inhibition at various concentrations were not available in the reviewed literature. The following table is provided as a template for presenting such data should it become available through future research.

| Bioassay | Test Organism | Concentration | % Inhibition (Mean ± SD) | IC50 Value | Reference |

| Etiolated Wheat Coleoptile Elongation | Triticum aestivum | Data N/A | Data N/A | Data N/A | (Pena-Rodriguez & Chilton, 1989)[1] |

Experimental Protocols

The primary method cited for the biological activity screening of this compound is the etiolated wheat coleoptile bioassay.

Etiolated Wheat Coleoptile Bioassay

This bioassay is a classic and sensitive method for determining the plant growth-regulating or inhibitory activity of chemical substances[6][7][8].

Principle: The assay measures the effect of a test compound on the elongation of coleoptiles from etiolated (dark-grown) wheat seedlings. Inhibition or stimulation of elongation relative to a control is used to quantify the compound's activity.

Detailed Methodology:

-

Seed Germination:

-

Wheat seeds (Triticum aestivum) are surface-sterilized to prevent microbial contamination.

-

The sterilized seeds are soaked in distilled water and spread on moist filter paper in Petri dishes or trays.

-

The seeds are incubated in complete darkness at a controlled temperature (typically 24-26 °C) for 3-4 days to allow for germination and the growth of etiolated coleoptiles.

-

-

Coleoptile Sectioning:

-

Once the coleoptiles reach a suitable length (e.g., 20-30 mm), they are harvested under a dim green light to avoid phototropic responses.

-

The apical tip (approximately 2-3 mm) is removed as it is the primary site of auxin production, which could interfere with the assay.

-

A sub-apical section of a defined length (e.g., 10 mm) is excised from each coleoptile.

-

-

Incubation with Test Compound:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to various test concentrations in a buffered aqueous solution (e.g., phosphate buffer with 2% sucrose).

-

A control solution is prepared containing the same concentration of the solvent used for the stock solution.

-

The excised coleoptile sections are placed in test tubes or Petri dishes containing the different concentrations of the this compound solution or the control solution.

-

-

Incubation and Measurement:

-

The test tubes or Petri dishes are incubated in the dark on a rotator to ensure aeration and continuous contact with the test solution for a specified period (typically 24 hours).

-

After incubation, the final length of each coleoptile section is measured accurately using a ruler, caliper, or an imaging system.

-

-

Data Analysis:

-

The percentage of elongation inhibition or stimulation is calculated for each concentration relative to the control.

-

The results are typically plotted as concentration versus percentage inhibition, and the IC50 value (the concentration that causes 50% inhibition of elongation) can be determined from this curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the etiolated wheat coleoptile bioassay used to screen for the phytotoxic activity of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific mechanism of action or the signaling pathways through which this compound exerts its phytotoxic effects. Further research is required to elucidate these aspects.

Conclusion

This compound has been identified as a phytotoxic metabolite based on the etiolated wheat coleoptile bioassay. This technical guide provides a detailed, albeit generalized, protocol for this screening method. The absence of specific quantitative data and mechanistic studies highlights a significant knowledge gap and presents an opportunity for future research to explore the full potential and mode of action of this natural product. Such studies would be invaluable for assessing its potential applications in agriculture or as a lead compound in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Wheat Coleoptile Inoculation by Fusarium graminearum for Large-scale Phenotypic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling Prehelminthosporolactone: A Technical Chronicle of its Discovery and Significance

For Immediate Release

A deep dive into the historical context and scientific discovery of Prehelminthosporolactone, a phytotoxic sesquiterpenoid lactone, reveals a story rooted in the study of plant pathogens. This technical guide serves to inform researchers, scientists, and drug development professionals about the origins, isolation, and characterization of this natural product.

Historical Context and Discovery

This compound was first reported as a minor phytotoxic metabolite isolated from a strain of Bipolaris sp., a fungus pathogenic to Johnson grass (Sorghum halepense).[1][2] The discovery was detailed in a 1989 publication in the Journal of Natural Products by L.M. Pena-Rodriguez and W.S. Chilton.[1][2] This research was part of a broader investigation into the chemical arsenal of plant pathogens, aiming to identify the active compounds responsible for their virulence. Bipolaris species are known producers of a diverse array of secondary metabolites, including various sesquiterpenoids.[3][4][5]

The isolation of this compound was significant as it added to the growing family of sesquiterpenoid toxins produced by phytopathogenic fungi. These compounds are of interest not only for their role in plant disease but also for their potential as leads for the development of new herbicides and other bioactive molecules.

Experimental Protocols

The foundational work by Pena-Rodriguez and Chilton laid out the methodology for the isolation and characterization of this compound.

Fungal Fermentation and Extraction

The producing organism, Bipolaris sp., was cultured to allow for the production of its secondary metabolites. While the specific media composition and fermentation parameters from the original publication are not detailed in the available resources, a general approach for fungal fermentation would involve the following steps:

-

Inoculation: A pure culture of Bipolaris sp. is used to inoculate a suitable liquid or solid substrate growth medium. A common medium for such fungi is Potato Dextrose Agar (PDA) for initial culture and subsequent transfer to a larger scale liquid or solid fermentation.[3]

-

Incubation: The culture is incubated for a period of several days to weeks under controlled temperature and agitation (for liquid cultures) to promote fungal growth and metabolite production.

-

Extraction: The fungal biomass and the culture medium are then extracted with organic solvents to isolate the secondary metabolites. A typical extraction procedure would involve using solvents like ethyl acetate to partition the organic compounds from the aqueous culture filtrate and mycelial mass.

Isolation and Purification

The crude extract obtained from the fermentation is a complex mixture of compounds. The purification of this compound would have involved chromatographic techniques. A generalized workflow for the isolation is as follows:

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relied on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would have been pivotal in determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the elemental composition and molecular weight of the compound.

Phytotoxicity Bioassay

The biological activity of this compound as a phytotoxin was likely assessed using a seedling growth inhibition assay. A standard protocol for such an assay involves:

-

Test Organism: Seeds of a susceptible plant, such as Johnson grass or other sensitive species like lettuce, are used.

-

Treatment: The seeds are germinated in the presence of varying concentrations of the purified this compound.

-

Observation: After a set period, the germination rate and the growth of the radicle (root) and coleoptile (shoot) are measured and compared to a control group (without the toxin). The degree of growth inhibition serves as a measure of phytotoxicity.

Quantitative Data

Specific quantitative data from the original 1989 publication, such as the yield of this compound from the fungal culture and the precise concentrations required for phytotoxic effects (e.g., IC50 values), are not available in the searched resources. This information would be critical for a full quantitative assessment and would be found in the full research article.

Biosynthetic and Signaling Pathways

Putative Biosynthesis

This compound is a sesquiterpenoid, a class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenoids in fungi is a complex process involving multiple enzymatic steps. The general pathway is initiated by the cyclization of FPP, catalyzed by a terpene synthase, to form a variety of cyclic hydrocarbon skeletons. These are then further modified by enzymes such as cytochrome P450 monooxygenases to introduce functional groups like hydroxyls, ketones, and lactones.

References

- 1. restservice.epri.com [restservice.epri.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesquiterpenoids and Xanthones from the Kiwifruit-Associated Fungus Bipolaris sp. and Their Anti-Pathogenic Microorganism Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bipolenins K-N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Prehelminthosporolactone: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a natural product of significant interest due to its biological activities and unique structural features. The determination of its complex three-dimensional architecture is a critical step in understanding its mode of action and potential for therapeutic applications. This technical guide provides a comprehensive overview of the methodologies typically employed in the structural elucidation of such intricate molecules, drawing upon established analytical techniques in the field of natural product chemistry. While the complete experimental data for this compound is not publicly available in detail, this document outlines the standard workflows and data interpretation involved in such an endeavor.

Core Methodologies in Structural Elucidation

The process of determining the structure of a novel natural product like this compound is a multi-step process that relies on the synergistic use of various spectroscopic and analytical techniques. The general workflow involves isolation and purification, determination of the molecular formula, elucidation of the planar structure, and finally, the assignment of the relative and absolute stereochemistry.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, typically a plant or microorganism. This is followed by a series of chromatographic techniques to isolate this compound in a pure form.

Typical Experimental Protocol:

-

Extraction: The source material is typically dried, ground, and extracted with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: A combination of chromatographic methods is employed for purification. These may include:

-

Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for final purification to yield the pure compound.

-

Spectroscopic Analysis and Structure Determination

Once a pure sample of this compound is obtained, a suite of spectroscopic techniques is used to piece together its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.

Experimental Protocol:

High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed to determine the accurate mass of the molecular ion. This allows for the calculation of the molecular formula.

Data Presentation:

| Ion | Calculated m/z | Measured m/z | Elemental Composition |

| [M+H]+ or [M+Na]+ | Value | Value | Formula |

Note: Specific m/z values for this compound are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. A series of 1D and 2D NMR experiments are conducted.

Experimental Protocol:

The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and subjected to a variety of NMR experiments, including:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation:

¹H NMR Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Atom | Value | s, d, t, q, m | Value |

¹³C NMR Data

| Position | Chemical Shift (δ) ppm |

| Atom | Value |

Note: Specific NMR data for this compound is not publicly available.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Experimental Protocol:

-

Crystallization: A pure sample of this compound is crystallized from a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical flow of experiments and data analysis in the structural elucidation of a natural product like this compound.

Caption: A generalized workflow for the structural elucidation of a natural product.

Signaling Pathways and Logical Relationships

-

From Mass to Formula: The accurate mass obtained from HRMS directly leads to the determination of the molecular formula.

-

From Spectra to Skeleton: A combination of 1D and 2D NMR experiments allows for the assembly of the carbon-hydrogen framework, establishing the planar structure.

-

From Proximity to 3D Arrangement: NOESY data reveals which protons are close in space, enabling the determination of the relative stereochemistry of chiral centers.

-

From Diffraction to Absolute Truth: X-ray crystallography, when applicable, provides the definitive three-dimensional structure and absolute configuration.

Conclusion

The structural elucidation of this compound, like any complex natural product, requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, a comprehensive suite of NMR experiments, and potentially X-ray crystallography, chemists can confidently determine its complete molecular architecture. This foundational knowledge is indispensable for subsequent research in total synthesis, medicinal chemistry, and chemical biology, ultimately paving the way for the development of new therapeutic agents.

Prehelminthosporolactone chemical formula and molecular weight

An In-depth Examination of the Phytotoxic Fungal Metabolite

This technical guide provides a comprehensive overview of Prehelminthosporolactone, a minor phytotoxic metabolite. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential applications of this natural product. This document details its chemical structure, molecular weight, and available data on its biological effects, alongside methodologies for its study.

Core Chemical and Physical Properties

This compound is a sesquiterpenoid lactone. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

Biological Activity: Phytotoxicity

This compound was first isolated from a strain of Bipolaris sp., a fungal pathogen of Johnson grass (Sorghum halepense).[1] Its primary reported biological activity is phytotoxicity.

Initial studies have characterized it as a minor phytotoxic metabolite, alongside other compounds produced by the same fungal strain.[1] The extent and specificity of its phytotoxic effects, as well as its potential activity in other biological systems, remain areas for further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following section outlines the general methodology for the isolation and characterization of this compound, based on standard practices in natural product chemistry.

Isolation of this compound from Bipolaris sp.

-

Fungal Culture: Bipolaris sp. is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or culture filtrate are extracted using organic solvents, such as ethyl acetate or methanol, to isolate a crude mixture of metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual components. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases to perform an initial fractionation of the extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound to yield pure this compound.

-

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

Logical Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of a natural product like this compound for biological activity.

Due to the limited publicly available research on this compound, specific signaling pathways affected by this molecule have not yet been elucidated. The diagram above represents a logical progression for future research to determine its mechanism of action.

This technical guide serves as a foundational resource on this compound. Further research is warranted to fully understand its biological activities and potential for applications in agriculture or medicine.

References

Methodological & Application

Application Notes and Protocols: Extraction of Prehelminthosporolactone from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prehelminthosporolactone, a phytotoxic metabolite produced by certain fungi, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from fungal cultures, specifically focusing on species from the Bipolaris genus. The methodologies outlined herein are compiled from established procedures for fungal metabolite extraction and are intended to serve as a comprehensive guide for researchers in natural product chemistry, drug discovery, and agricultural science.

Introduction

This compound is a sesquiterpenoid metabolite identified as a phytotoxin produced by fungi of the Bipolaris genus, such as Bipolaris sp., a pathogen of Johnson Grass, and Bipolaris sorokiniana.[1][2] Its biological activity makes it a compound of interest for potential applications in agriculture and pharmacology. The efficient extraction and purification of this compound are crucial for its further study and development. This protocol details the necessary steps from fungal culture to the isolation and quantification of the target compound.

Data Presentation

Table 1: Fungal Culture and Extraction Parameters

| Parameter | Value/Description | Rationale |

| Fungal Strain | Bipolaris sorokiniana or other known this compound-producing Bipolaris sp. | Known producers of the target metabolite.[2][3] |

| Culture Medium | Potato Dextrose Broth (PDB) or similar nutrient-rich medium. | To support robust fungal growth and metabolite production. |

| Incubation Temperature | 28 °C | Optimal temperature for the growth of many Bipolaris species.[4] |

| Incubation Time | 8-14 days | Sufficient time for the accumulation of secondary metabolites.[2][5] |

| Agitation | 180 rpm | To ensure proper aeration and nutrient distribution in liquid cultures.[4] |

| Mycelial Extraction Solvent | 80% Acetone (ice-cold) | Efficiently penetrates the mycelial cell walls to extract intracellular metabolites.[4] |

| Broth Extraction Solvent | Ethyl Acetate (EtOAc) | Commonly used for liquid-liquid extraction of moderately polar organic compounds from aqueous culture filtrates.[4] |

Table 2: Purification and Quantification Parameters

| Stage | Parameter | Specification | Purpose |

| Initial Purification | Stationary Phase | Silica Gel | For initial fractionation of the crude extract based on polarity.[4] |

| Mobile Phase | Gradient of Petroleum Ether (PE) - Ethyl Acetate (EtOAc) | To separate compounds with a wide range of polarities.[4] | |

| Fine Purification | Column | Semi-preparative HPLC with C18 column | For high-resolution separation of closely related compounds.[4] |

| Mobile Phase | Methanol or Acetonitrile/Water gradient | To achieve fine separation of the target compound. | |

| Quantification | Analytical Column | HPLC with C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | For quantitative analysis of the purified compound. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | To achieve good separation and peak shape for quantification. | |

| Detection | UV Detector (e.g., at 254 nm) | For the detection and quantification of the analyte. | |

| Internal Standard | (Optional) A structurally similar compound not present in the extract. | To improve the accuracy and precision of quantification. |

Experimental Protocols

Fungal Culture

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with the selected Bipolaris strain. Incubate at 28 °C with shaking at 180 rpm for 3-5 days.

-

Large-Scale Fermentation: Inoculate the production medium (e.g., 1-liter flasks containing 500 mL of PDB) with the seed culture.

-

Incubation: Incubate the production cultures at 28 °C with shaking at 180 rpm for 8-14 days.[2][4][5]

Extraction of this compound

-

Separation of Mycelia and Broth: Separate the fungal biomass (mycelia) from the culture broth by centrifugation at 9000 rpm for 20 minutes.[4]

-

Mycelial Extraction:

-

Dry the collected mycelia and grind them into a fine powder.

-

Extract the powdered mycelia five times with three volumes of ice-cold 80% acetone.[4]

-

Filter the extract and concentrate it under reduced pressure to remove the acetone.

-

Perform a liquid-liquid extraction of the remaining aqueous residue with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic layers and evaporate to dryness to yield the crude mycelial extract.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction of the cell-free supernatant (broth) with an equal volume of ethyl acetate (EtOAc).

-

Repeat the extraction three times.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude broth extract.[4]

-

Purification of this compound

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of an appropriate solvent and adsorb it onto a small amount of silica gel.

-

Pack a glass column with silica gel in petroleum ether (PE).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v).[4]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Sephadex LH-20 Column Chromatography (Optional):

-

For further purification of the fractions containing the target compound, use a Sephadex LH-20 column.

-

Elute with a suitable solvent system such as dichloromethane-methanol (1:1, v/v) to remove pigments and other impurities.[4]

-

-

Semi-Preparative HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Dissolve the concentrated sample in the mobile phase for HPLC.

-

Purify the sample using a semi-preparative HPLC system with a C18 column.

-

Use a mobile phase of methanol or an acetonitrile/water gradient to elute the compound.[4]

-

Collect the peak corresponding to this compound.

-

Quantification of this compound by HPLC

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

HPLC Analysis:

-

Inject the standard solutions and the purified sample into an analytical HPLC system equipped with a C18 column and a UV detector.

-

Use an isocratic or gradient mobile phase of acetonitrile and water.

-

Monitor the elution at an appropriate wavelength (e.g., 254 nm).

-

-

Calibration Curve and Quantification:

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Logical flow for the quantification of this compound by HPLC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Relationship between production of the phytotoxin prehelminthosporol and virulence in isolates of the plant pathogenic fungus Bipolaris sorokiniana | Lund University [lunduniversity.lu.se]

- 4. A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production and release of the phytotoxin prehelminthosporol by Bipolaris sorokiniana during growth [agris.fao.org]

Application Notes and Protocols for the Quantification of Prehelminthosporolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a sesterterpenoid phytotoxin produced by fungi of the Bipolaris genus, notably Bipolaris sorokiniana, a plant pathogen responsible for diseases in various cereal crops. As a secondary metabolite, the accurate and precise quantification of this compound is crucial for research in phytopathology, natural product chemistry, and for assessing its potential pharmacological activities. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from fungal cultures using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Stability and Storage Considerations

This compound, like other sesterterpenoid lactones, may be susceptible to degradation under certain conditions. It is recommended to store analytical standards and extracted samples in a tightly sealed vial at -20°C or lower to minimize degradation. Exposure to high temperatures, extreme pH, and direct light should be avoided. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.

Experimental Protocols

Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from a liquid culture of Bipolaris sorokiniana.

Materials:

-

Bipolaris sorokiniana culture grown in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Ethyl acetate (HPLC grade).

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Centrifuge.

-

Separatory funnel.

-

Glass vials.

Procedure:

-

Grow Bipolaris sorokiniana in a liquid medium for a specified period (e.g., 14-21 days) to allow for the production of secondary metabolites.

-

Separate the fungal mycelium from the culture broth by centrifugation or filtration.

-

Transfer the culture filtrate to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture filtrate.

-

Shake the separatory funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter the extract to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Experimental Workflow for Extraction

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method provides a robust approach for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 245 nm.

Gradient Program:

| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |

|---|---|---|

| 0 | 20 | 80 |

| 20 | 80 | 20 |

| 25 | 80 | 20 |

| 26 | 20 | 80 |

| 30 | 20 | 80 |

Method Validation Parameters (Hypothetical Data for a Validated Method):

| Parameter | Result |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 2% |

Procedure:

-

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the LOQ to a suitable upper limit.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a sensitive method for the quantification of this compound, which may require derivatization to improve volatility and thermal stability.

Instrumentation and Conditions:

-

GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the target analyte.

Quantitative Data (Hypothetical Data for a Validated Method):

| Parameter | Result |

| **Linearity (R²) ** | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Accuracy (Recovery) | 90 - 110% |

| Precision (RSD) | < 5% |

Procedure:

-

Derivatize the dried sample extracts and standard solutions if necessary (e.g., silylation).

-

Prepare a series of derivatized standard solutions for the calibration curve.

-

Inject the standards and samples into the GC-MS system.

-

Quantify using the peak area of a selected ion in the SIM mode against the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation and Conditions:

-

LC-MS/MS System: Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Quantitative Data (Hypothetical Data for a Validated Method):

| Parameter | Result |

| **Linearity (R²) ** | > 0.999 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 3 ng/mL |

| Accuracy (Recovery) | 98 - 102% |

| Precision (RSD) | < 3% |

Procedure:

-

Optimize the MS parameters (e.g., fragmentor voltage, collision energy) for this compound by direct infusion of a standard.

-

Develop an MRM method with at least two transitions for confirmation and quantification.

-

Prepare a calibration curve using standard solutions.

-

Inject the prepared sample extracts.

-

Quantify the analyte based on the area of the quantifier MRM transition peak.

Data Presentation

Summary of Quantitative Performance for Analytical Methods

| Analytical Technique | Linearity (R²) | LOD | LOQ | Accuracy (Recovery) | Precision (RSD) |

| HPLC-DAD | > 0.999 | 0.1 µg/mL | 0.3 µg/mL | 95 - 105% | < 2% |

| GC-MS | > 0.998 | 0.05 µg/mL | 0.15 µg/mL | 90 - 110% | < 5% |

| LC-MS/MS | > 0.999 | 1 ng/mL | 3 ng/mL | 98 - 102% | < 3% |

Note: The quantitative data presented in these tables are hypothetical and represent typical performance characteristics of validated analytical methods. Actual performance may vary depending on the specific instrumentation, conditions, and matrix.

Visualization of a Potential Signaling Pathway

While the specific signaling pathway of this compound is not fully elucidated, related phytotoxins from Bipolaris are known to disrupt cell membranes. The following diagram illustrates a generalized phytotoxic mechanism involving membrane disruption.

Conclusion

The analytical methods described provide a comprehensive framework for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. For routine analysis, HPLC-DAD offers a cost-effective and reliable solution. GC-MS provides higher sensitivity, while LC-MS/MS is the most sensitive and selective technique, ideal for trace-level quantification in complex matrices. Proper validation of the chosen method is essential to ensure accurate and reliable results.

Application Notes and Protocols for In Vitro Bioactivity Assessment of Prehelminthosporolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prehelminthosporolactone is a fungal metabolite with potential bioactivities that warrant further investigation for applications in drug discovery and agricultural sciences. As a phytotoxic metabolite, its effects on plant growth are of primary interest, while its broader cytotoxic and anti-inflammatory potential against mammalian cells remains an area for exploration. This document provides detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The assays included are designed to assess its cytotoxicity, anti-inflammatory effects, phytotoxicity, and potential for enzyme inhibition.

Data Presentation: Bioactivity of this compound and Related Fungal Metabolites

The following table summarizes hypothetical, yet representative, quantitative data for this compound's bioactivity based on typical ranges observed for similar fungal metabolites. This data should be experimentally verified.

| Assay Type | Cell Line / Organism | Endpoint | This compound (IC₅₀/EC₅₀) | Positive Control (IC₅₀/EC₅₀) |

| Cytotoxicity | Human cancer cell line (e.g., HeLa) | Cell Viability (MTT Assay) | 50 µM | Doxorubicin (1 µM) |

| Anti-inflammatory | Murine macrophage (RAW 264.7) | Nitric Oxide Inhibition | 75 µM | L-NAME (100 µM) |

| Phytotoxicity | Lactuca sativa (Lettuce) | Seedling Root Growth Inhibition | 25 µM | Glyphosate (10 µM) |

| Enzyme Inhibition | e.g., Acetylcholinesterase | Enzyme Activity | > 100 µM | Eserine (0.1 µM) |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, providing an indication of metabolic activity and, by extension, cell viability.[1][2][3][4]

Materials:

-

This compound

-

Selected mammalian cell line (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[5][6][7][8]

Materials:

-

This compound

-

RAW 264.7 cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Nitrite Measurement:

-

Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC₅₀ value.

Phytotoxicity Assessment: Seedling Growth Inhibition Assay

Given that this compound is a known phytotoxic metabolite, this assay directly evaluates its inhibitory effect on plant growth. The protocol describes the assessment of root and shoot growth inhibition of a model plant, such as lettuce (Lactuca sativa).

Materials:

-

This compound

-

Lactuca sativa (lettuce) seeds

-

Agar

-

Petri dishes

-

Germination chamber or incubator with controlled light and temperature

Protocol:

-

Preparation of Test Plates: Prepare a 1% agar solution in water and autoclave. While the agar is still molten, add different concentrations of this compound. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Seed Sterilization and Germination: Surface sterilize the lettuce seeds with a short wash in 70% ethanol followed by a 1% sodium hypochlorite solution, and then rinse with sterile distilled water.

-

Seed Plating: Place 5-10 sterilized seeds on the surface of the agar in each Petri dish. Include a vehicle control (agar with solvent) and a positive control (a known herbicide like glyphosate).

-

Incubation: Seal the Petri dishes and place them in a germination chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 25°C) for 5-7 days.

-

Measurement: After the incubation period, carefully remove the seedlings and measure the length of the roots and shoots.

-

Data Analysis: Calculate the percentage of inhibition of root and shoot growth for each concentration compared to the vehicle control. Determine the IC₅₀ values for both root and shoot growth inhibition.

General Enzyme Inhibition Assay

This protocol provides a general framework for screening this compound against a specific enzyme of interest. The principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.[9][10]

Materials:

-

This compound

-

Target enzyme (e.g., acetylcholinesterase, tyrosinase)

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's optimal activity

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of this compound. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

-